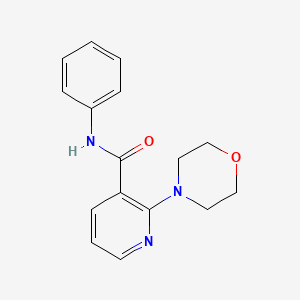

2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(18-13-5-2-1-3-6-13)14-7-4-8-17-15(14)19-9-11-21-12-10-19/h1-8H,9-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLMUMHTGOUISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204685 | |

| Record name | 3-Pyridinecarboxamide, 2-(4-morpholinyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-34-9 | |

| Record name | 3-Pyridinecarboxamide, 2-(4-morpholinyl)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 2-(4-morpholinyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Morpholin 4 Yl N Phenylpyridine 3 Carboxamide and Analogues

Strategies for Core Pyridine (B92270) Carboxamide Scaffold Assembly

The formation of the central pyridine carboxamide framework is a critical step in the synthesis of the target compound. This can be achieved through several approaches, each with its own advantages and limitations.

Conventional Organic Synthesis Approaches

Traditional methods for the assembly of the pyridine carboxamide scaffold often rely on a stepwise approach. One common strategy involves the amidation of a pre-functionalized pyridine-3-carboxylic acid derivative. For instance, 2-chloronicotinic acid can be converted to its corresponding acyl chloride, which is then reacted with aniline (B41778) to form 2-chloro-N-phenylpyridine-3-carboxamide. This intermediate serves as a key precursor for the subsequent introduction of the morpholine (B109124) group.

Another established method is the condensation reaction between an appropriate acyl chloride and an aromatic amine. Symmetrical pyridine-2,6- and furan-2,5-dicarboxamides have been successfully synthesized through the condensation of the corresponding acyl chlorides with aromatic amides. mdpi.com While not directly yielding the target 3-carboxamide, this methodology highlights the general applicability of condensation reactions in forming the amide bond within a pyridine scaffold.

Hydrolysis of a nitrile group can also be employed to generate the carboxamide functionality. For example, an amino-substituted cyanopyridine compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide pyridine derivative. researchgate.net

Advanced Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of substituted pyridines, which can be precursors to the desired pyridine carboxamide scaffold. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been reported to produce highly functionalized pyridines. mdpi.com While this specific example leads to a 2-oxo-pyridine, it demonstrates the potential of MCRs in assembling the pyridine core.

Another approach involves the four-component coupling reaction between a ketone, aldehyde, malononitrile, and ammonium (B1175870) acetate. This method has been utilized to synthesize 2-amino-3-cyanopyridine (B104079) derivatives, which are valuable intermediates that can be further elaborated to the target carboxamide. semanticscholar.org The cyano group can be hydrolyzed to the carboxamide, and the amino group at the 2-position can be subsequently replaced with a morpholine moiety.

A catalyst-free, three-component reaction between 2-aminopyridines, aldehydes, and isocyanides in water has also been described for the preparation of 3-aminoimidazo[1,2-a]pyridines. researchgate.net While leading to a fused ring system, this reaction showcases the versatility of MCRs in constructing complex heterocyclic structures from simple starting materials.

| Multicomponent Reaction | Reactants | Product Type | Potential for Target Scaffold |

| Tandem Reaction | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Highly functionalized 2-oxo-pyridines | Indirect, requires further modification |

| Four-Component Coupling | Ketone, Aldehyde, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridines | High, via hydrolysis and substitution |

| Catalyst-Free Reaction | 2-Aminopyridines, Aldehydes, Isocyanides | 3-Aminoimidazo[1,2-a]pyridines | Indirect, leads to fused systems |

Regioselective Functionalization and Derivatization

An alternative strategy involves the functionalization of a pre-existing pyridine ring. Regioselective C-H activation and functionalization have become increasingly important techniques in modern organic synthesis.

The metalation of 2-chloropyridine (B119429) has been shown to be a viable method for introducing substituents at the 3-position. rsc.org This approach takes advantage of the directing effect of the chloro group. Subsequent reaction with an appropriate electrophile can install the desired carboxamide functionality or a precursor group.

Furthermore, base-controlled regioselective functionalization of chloro-substituted quinolines has been demonstrated, allowing for the introduction of substituents at various positions. nih.gov While applied to a quinoline (B57606) system, the principles of directed metalation could potentially be adapted to pyridine-3-carboxamides.

Methods for Morpholine Moiety Incorporation

Once the pyridine carboxamide scaffold is in place, the next critical step is the introduction of the morpholine moiety at the 2-position of the pyridine ring.

C-N Bond Formation Pathways to the Pyridine Ring

The formation of the C-N bond between the pyridine ring and the morpholine nitrogen is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

A common precursor for this transformation is a 2-halopyridine-3-carboxamide, such as 2-chloro-N-phenylpyridine-3-carboxamide. nih.gov The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the 2-position towards nucleophilic attack by morpholine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide (in this case, a 2-halopyridine) with an amine (morpholine) in the presence of a palladium catalyst and a suitable ligand. researchgate.netresearchgate.netrsc.org This method is known for its broad substrate scope and functional group tolerance. The general reaction is as follows:

2-Halo-N-phenylpyridine-3-carboxamide + Morpholine --(Pd catalyst, Ligand, Base)--> 2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide

Ullmann Condensation: This is a copper-catalyzed reaction for the formation of C-N bonds. nih.gov Similar to the Buchwald-Hartwig amination, it involves the coupling of an aryl halide with an amine. While often requiring higher reaction temperatures than palladium-catalyzed methods, the Ullmann condensation provides a valuable alternative, particularly for certain substrates.

| Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl halides, amines | Broad scope, mild conditions |

| Ullmann Condensation | Copper | Aryl halides, amines | Alternative to palladium, may require higher temperatures |

Phenyl Substituent Linkage and Diversification

The linkage of the phenyl substituent and its subsequent diversification are crucial steps in the synthesis of analogues of this compound. These modifications are primarily achieved through robust and versatile reactions such as amide bond coupling and aryl cross-coupling.

The formation of the amide bond between the 2-(morpholin-4-yl)pyridine-3-carboxylic acid core and various aniline derivatives is a pivotal step in the synthesis. The reactivity of anilines can be influenced by the electronic nature of their substituents, sometimes requiring specific coupling agents for efficient reaction. researchgate.net A common approach involves the activation of the carboxylic acid moiety followed by nucleophilic attack by the aniline.

A variety of modern coupling reagents are employed to facilitate this transformation, ensuring high yields and purity. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are frequently used. nih.gov Another effective coupling agent is O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). For less reactive anilines, more potent coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) may be employed. researchgate.net The choice of solvent is also critical, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common options.

Table 1: Representative Amide Bond Coupling Reagents

| Reagent | Activating Agent | Additive | Base | Typical Solvent |

|---|---|---|---|---|

| EDC | Carbodiimide | HOBt | DIPEA | DMF, DCM |

| HATU | Uronium Salt | - | DIPEA | DMF |

| TBTU | Uronium Salt | - | DIPEA | DMF |

The general procedure involves dissolving the carboxylic acid in an appropriate solvent, followed by the addition of the coupling agent, an additive (if required), and a base. After a short activation period, the substituted aniline is added, and the reaction is stirred at room temperature or slightly elevated temperatures to completion.

A powerful strategy for diversifying the phenyl ring of the N-phenylpyridine-3-carboxamide scaffold is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid or ester. nih.gov This methodology is particularly useful for synthesizing analogues with substituted biaryl moieties.

In a typical synthetic route, a halogenated precursor, such as 2-chloro-N-(halophenyl)pyridine-3-carboxamide, is coupled with a variety of aryl or heteroaryl boronic acids. researchgate.netresearchgate.net The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand. nih.govresearchgate.net A base, such as potassium carbonate or cesium fluoride, is required to facilitate the transmetalation step. nih.gov The reaction is typically carried out in a solvent system like dioxane/water or toluene/water. nih.gov

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling

| Palladium Catalyst | Ligand | Base | Solvent System |

|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/Water |

| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, CsF | Dioxane/Water |

This approach allows for the introduction of a wide array of substituents on the phenyl ring, including alkyl, alkoxy, and other functional groups, by simply varying the boronic acid coupling partner. This is a highly efficient method for generating a library of compounds for SAR studies. rsc.org

Derivatization Strategies for Structural Modification

The core scaffold of this compound offers multiple sites for structural modification. Derivatization strategies are employed to explore the chemical space around this scaffold and to optimize its biological activity.

Functional group interconversions on the pyridine or phenyl rings can lead to the synthesis of novel analogues. For instance, a nitro group on the phenyl ring can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or reductive amination. A methoxy (B1213986) group can be demethylated to a phenol, which can then be alkylated or acylated to introduce a variety of substituents.

On the pyridine ring, if a suitable precursor is used, functional groups can be introduced which can then be manipulated. For example, a hydroxyl group can be converted to a triflate, which can then participate in cross-coupling reactions. nih.gov

The generation of a chemical library with diverse substituents is essential for a thorough exploration of the structure-activity relationship. nih.gov This is often achieved through parallel synthesis techniques. Starting from a common intermediate, such as 2-(morpholin-4-yl)pyridine-3-carboxylic acid, a library of amides can be generated by reacting it with a diverse set of anilines. Similarly, a halogenated intermediate can be coupled with a library of boronic acids to introduce a wide range of substituents on the phenyl ring. mdpi.comresearchgate.net

The selection of substituents is typically guided by the desire to probe the effects of various electronic and steric properties on the biological activity of the compounds. This systematic approach allows for the identification of key structural features that contribute to potency and selectivity.

Beyond the standard amide coupling and cross-coupling reactions, exploratory synthetic pathways can be employed to access novel analogues with more significant structural modifications. This could involve the synthesis of alternative heterocyclic cores that mimic the pyridine-3-carboxamide (B1143946) scaffold. For instance, thienopyrimidines or quinazolines bearing a morpholine substituent have been explored as bioisosteres. nih.govresearchgate.net

Another approach is the multicomponent reaction, where three or more reactants are combined in a single step to generate a complex product. This can be a highly efficient way to generate novel scaffolds. Furthermore, dearomatization and subsequent functionalization of the pyridine ring could lead to novel three-dimensional structures.

Structure Activity Relationship Sar Investigations of 2 Morpholin 4 Yl N Phenylpyridine 3 Carboxamide and Its Analogues

General Principles of SAR in Pyridine (B92270) Carboxamide Systems

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. rsc.org The structure-activity relationships of this class are governed by several key principles. The pyridine ring itself is not merely a scaffold but an active participant in molecular interactions. The nitrogen atom within the pyridine ring, being a weak base, can serve as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a biological target's binding site. nih.gov The electronic nature of the pyridine ring makes it more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, which influences synthetic strategies and the placement of key substituents. nih.gov

Positional and Substituent Effects on the Pyridine Ring

Influence of Morpholine (B109124) Attachment Point and Substitution Pattern

While specific SAR data for moving the morpholine group on this exact scaffold is limited in the provided sources, general principles suggest that its position is critical. Moving the morpholine to the C-4 or C-6 position would drastically alter the molecule's electrostatic potential map and steric profile. For instance, a C-4 substitution would place it directly opposite the pyridine nitrogen, potentially leading to different long-range electronic effects. A C-6 substitution would place it on the other side of the carboxamide linker, which could significantly change how the molecule fits into a binding pocket. The morpholine ring itself can engage in hydrophilic and lipophilic interactions, and its flexible chair conformation allows it to adapt to various binding environments. nih.gove3s-conferences.org

Table 1: Hypothetical Influence of Morpholine Position on Receptor Binding Affinity This table is illustrative, based on general SAR principles, as specific comparative data was not available in the search results.

| Compound | Morpholine Position | Anticipated Effect on Activity | Rationale |

|---|---|---|---|

| Analogue 1 | C-2 | Baseline Activity | Steric and electronic interaction with adjacent pyridine nitrogen and C-3 carboxamide. |

| Analogue 2 | C-4 | Potentially Altered | Different electronic influence due to para-position relative to pyridine nitrogen; altered vector for solubility enhancement. |

| Analogue 3 | C-5 | Potentially Decreased | May disrupt optimal orientation of the N-phenyl amide moiety relative to the pyridine core. |

| Analogue 4 | C-6 | Potentially Altered | Significant change in steric profile relative to the carboxamide linker; may interact with a different sub-pocket. |

Impact of Other Heterocyclic or Aromatic Ring Substituents on Molecular Activity

Modifying the pyridine ring with substituents other than morpholine has a pronounced effect on molecular activity. Research on various pyridine carboxamide series demonstrates that the introduction of small, electron-withdrawing groups can significantly enhance potency. For example, in a series of nicotinamide (B372718) (pyridine-3-carboxamide) derivatives developed as potential fungicides, the introduction of a chloro or trifluoromethyl (-CF3) group at the C-6 position of the pyridine ring had a marked impact on their activity against various fungal strains. nih.gov

The study found that compound 3f , which contains a chlorine atom at the C-6 position, displayed potent in vivo antifungal activity against Botrytis cinerea. nih.gov This suggests that the electron-withdrawing nature and the size of the substituent at this position are key determinants for activity, likely by influencing the electronic character of the pyridine ring or by making a specific favorable interaction within the target enzyme's active site. nih.gov

Table 2: Effect of C-6 Pyridine Ring Substitution on Antifungal Activity (Data sourced from a study on nicotinamide derivatives against Botrytis cinerea) nih.gov

| Compound ID | Pyridine Ring Substituent (R) | Inhibitory Activity |

|---|---|---|

| 3a (Analogue) | -H | Moderate |

| 3f | 6-Cl | Good |

| 3l (Analogue) | 6-CF3 | Moderate |

Contribution of the N-Phenyl Amide Moiety to Molecular Recognition

Systematic Variation of Substituents on the N-Phenyl Ring

The N-phenyl ring is a critical component for molecular recognition, and its substitution pattern is a key area for SAR exploration. The electronic properties and steric bulk of substituents on this ring dictate how it interacts with the hydrophobic pockets and specific residues of a target protein.

A detailed study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, a structurally related class, provided significant insights. mdpi.comnih.gov Researchers synthesized a series of compounds with various electron-withdrawing and electron-donating groups on the N-phenyl ring to probe their effect on inhibitory activity. The results clearly indicated that the electronic nature of the substituents was paramount. Among the compounds tested, only those bearing a cyano (-CN) group, a potent electron-withdrawing group, at the C-2 position of the phenyl ring showed significant biological activity. mdpi.comnih.gov The presence of other groups like nitro (-NO2), trifluoromethyl (-CF3), or methyl (-CH3) did not yield active compounds, highlighting a very specific electronic and steric requirement for molecular recognition. mdpi.com This suggests that the combination of the halogen at C-4 and the cyano group at C-2 creates a specific electron density distribution on the phenyl ring that is optimal for binding. mdpi.com

Table 3: SAR of the N-Phenyl Ring in Thieno[2,3-b]pyridine-2-carboxamide Analogues mdpi.comnih.gov

| Compound ID | Substituent at C-4 (X) | Substituent at C-2 (Y) | Relative Activity |

|---|---|---|---|

| FDI-6 | -F | -H | Active (Baseline) |

| 1 | -Cl | -H | Inactive |

| 6 | -Cl | -CN | Active |

| 16 | -I | -CN | Active |

| Analogue A | -Cl | -NO2 | Inactive |

| Analogue B | -Cl | -CF3 | Inactive |

| Analogue C | -Cl | -CH3 | Inactive |

Conformational Analysis of the Amide Linker and its SAR Implications

The orientation of the N-phenyl ring relative to the pyridine carboxamide core is critical. This orientation can be influenced by substituents, especially those at the ortho position of the N-phenyl ring. Large ortho substituents can cause steric hindrance, forcing the phenyl ring to twist out of the plane of the amide linker. This conformational change can disrupt key interactions with a binding site and reduce or abolish activity. Computational studies, such as molecular docking, are frequently used to predict the preferred conformation of the amide linker and how different analogues will orient themselves within a protein's active site. nih.govnih.gov For instance, the ability of the amide N-H to act as a hydrogen bond donor is conformation-dependent and essential for the activity of many carboxamide-containing inhibitors. nih.govnih.gov The linker effectively acts as a vector, positioning the key interacting moieties of the molecule for optimal engagement with their biological target.

Morpholine Ring Modifications and their Role in SAR

The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to enhance potency and influence pharmacokinetic properties. researchgate.nete3s-conferences.orgresearchgate.net Its role in the structure-activity relationship (SAR) of 2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide and its analogues is significant, with modifications to this ring system leading to notable changes in biological activity.

Conformational Flexibility of the Morpholine Ring and its Effects

The morpholine ring typically adopts a chair conformation. nih.gov This conformational flexibility is a key determinant of its interaction with biological targets. The orientation of substituents on the morpholine ring can significantly impact binding affinity. For instance, in certain derivatives, an equatorial orientation of the exocyclic N—C bond is observed. nih.gov The ability of the morpholine moiety to position substituents in specific spatial arrangements allows for optimized interactions within a receptor's binding pocket.

The flexible nature of the morpholine ring allows it to act as a versatile scaffold. researchgate.nete3s-conferences.org This flexibility can be crucial for the molecule to adopt the optimal conformation required for binding to its target protein. Molecular modeling studies on related compounds have shown that bridged morpholine moieties can penetrate deeply into the binding pockets of target enzymes, leading to potent and selective inhibition. e3s-conferences.org

Substituent Effects on the Morpholine Nitrogen and Carbon Atoms

Modifications to the morpholine ring, either by introducing substituents on the carbon atoms or by altering the nitrogen atom's environment, can profoundly affect the compound's activity. The introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase the anticancer activity of certain compounds. e3s-conferences.org

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding the relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

Construction of QSAR Models for Compound Series

Several QSAR studies have been conducted on pyridine carboxamide and related heterocyclic derivatives to elucidate the structural requirements for their biological activities. openpharmaceuticalsciencesjournal.comnih.gov These models are typically built using a training set of compounds with known activities and then validated using a test set.

For instance, 3D-QSAR models have been developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. openpharmaceuticalsciencesjournal.com These atom-based models utilize a pharmacophore hypothesis to align the molecules and generate a predictive model. A successful 3D-QSAR model for a series of antimycobacterial agents showed a good correlation coefficient (R²) of 0.9181 for the training set and a cross-validation correlation coefficient (Q²) of 0.6745 for the test set, indicating good predictive ability. openpharmaceuticalsciencesjournal.com

Similarly, 2D-QSAR studies have been performed on aminopyridine, anilinopyrimidine, and pyridine carboxamide-based inhibitors. nih.gov These models use topological and quantum chemical descriptors to correlate with biological activity. The best model in one such study had a correlation coefficient (R) of 0.930 and a squared correlation coefficient (R²) of 0.865, suggesting that parameters like connectivity indices and HOMO/LUMO energies are influential in determining the compound's activity. nih.gov Non-linear QSAR models, such as those using gene expression programming, have also shown promise in predicting the activity of related heterocyclic compounds with high correlation coefficients. nih.govresearchgate.net

Below is an interactive data table summarizing the statistical parameters of a representative 3D-QSAR model for a series of related compounds. openpharmaceuticalsciencesjournal.com

| Parameter | Value |

| Correlation Coefficient (R²) | 0.9181 |

| Standard Deviation (SD) | 0.3305 |

| Variance Ratio (F) | 85.9 |

| Cross-Validation Coefficient (Q²) | 0.6745 |

| Root Mean Square Error (RMSE) | 0.65 |

| Pearson R (Test Set) | 0.8427 |

Prediction of Molecular Interactions based on QSAR Parameters

QSAR models not only predict biological activity but also provide insights into the molecular interactions that govern this activity. By analyzing the descriptors used in the model, it is possible to infer the types of interactions that are important for binding to the target.

For example, in 3D-QSAR studies, the contour maps generated from the model can highlight regions where steric bulk, positive or negative charges, or hydrophobic character are favorable or unfavorable for activity. figshare.com This information is invaluable for designing new molecules with improved potency. Molecular docking studies, often used in conjunction with QSAR, can further elucidate the binding mode of the ligands and identify key amino acid residues involved in the interaction. figshare.comresearchgate.net

In the case of pyridine derivatives, QSAR and molecular docking studies have suggested that hydrogen bonding and hydrophobic interactions are crucial for their binding to target proteins. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, while the phenyl and pyridine rings can engage in hydrophobic and pi-stacking interactions. nih.gov The electrostatic potential of the molecule, which can be quantified by QSAR descriptors, is also a major driving force for binding. figshare.com

Molecular Interactions and Mechanistic Studies of 2 Morpholin 4 Yl N Phenylpyridine 3 Carboxamide

Identification of Molecular Targets and Binding Profiles (In Vitro)

The initial step in characterizing a compound's pharmacological profile involves identifying its molecular targets and quantifying its binding activity. This is typically achieved through a variety of in vitro assays that measure direct interactions with purified proteins, such as enzymes and receptors.

Enzyme inhibition assays are fundamental to drug discovery, providing data on how a compound affects an enzyme's activity. Kinetic studies determine the mode of inhibition (e.g., competitive, non-competitive) and key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Selectivity, or the compound's potency against a panel of different enzymes, is crucial for predicting its therapeutic window and potential off-target effects.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. nih.govmdpi.com The PI3K/AKT/mTOR signaling pathway is frequently overactive in various cancers, making PI3K isoforms attractive therapeutic targets. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, which play a role in regulating blood sugar. nih.govnih.gov DPP-4 inhibitors are an established class of drugs for managing type 2 diabetes. nih.gov

PIM-1 kinase is a serine/threonine kinase that is implicated in the regulation of cell cycle progression and apoptosis. researchgate.net Its overexpression is associated with several types of cancer, making it a target for oncological drug development. researchgate.net

Despite the relevance of these targets, a review of the scientific literature reveals no specific data on the enzyme inhibition kinetics or selectivity of 2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide against PI3K, DPP-4, or PIM-1 kinase. While studies exist for derivatives containing morpholine (B109124) and pyridine-carboxamide scaffolds against these enzymes, direct experimental values for the specified parent compound are not publicly documented. nih.govnih.gov

Receptor binding assays measure the affinity of a ligand (the compound) for a specific receptor. The dissociation constant (Kd) is a key parameter derived from these studies, indicating the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.

The interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), is a critical immune checkpoint. nih.gov This interaction suppresses T-cell activity, and its blockade by inhibitors can restore anti-tumor immunity. nih.govmdpi.com The binding affinity for this interaction is a key characteristic for potential modulators. nih.gov

Based on available literature, there are no published studies detailing the specific receptor ligand binding affinities of this compound for the PD-1/PD-L1 complex or for either protein individually.

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes and represent a vast class of potential drug targets. nih.govdoaj.org Small molecules that can either inhibit or stabilize these interactions hold significant therapeutic potential. nih.gov Immune checkpoints, such as the PD-1/PD-L1 interaction, are a prominent example of therapeutically relevant PPIs. nih.govfrontiersin.org Modulators of these interactions can prevent the suppression of immune responses, a key strategy in cancer immunotherapy. nih.gov

Currently, there is no specific information in the scientific literature describing the ability of this compound to modulate protein-protein interactions, including those of immune checkpoints.

Elucidation of Molecular Mechanisms at the Cellular Level (In Vitro)

Following the identification of molecular targets, research proceeds to the cellular level to understand how a compound's interaction with its target translates into a biological response within an intact cell.

Once a compound engages its target within a cell, it can trigger changes in downstream signaling pathways. For instance, inhibiting an enzyme like PI3K is expected to reduce the phosphorylation of its downstream substrates, such as the protein kinase AKT. mdpi.com Monitoring the phosphorylation status of key proteins in a signaling cascade is a common method to confirm a compound's mechanism of action at the cellular level. mdpi.comnih.gov

No studies have been published that document the specific effects of this compound on intracellular signaling pathways.

Confirming that a compound reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug development. discoverx.com Cellular target engagement assays provide this confirmation and can quantify the extent of target occupancy. Techniques like the Cellular Thermal Shift Assay (CETSA) measure the change in the thermal stability of a protein when a ligand is bound, providing direct evidence of interaction in a cellular context. nih.govresearchgate.net

There is no publicly available data from cellular target engagement or occupancy assays for this compound.

Based on a comprehensive review of publicly available scientific literature, there is no specific research data available for the compound "this compound" corresponding to the detailed outline provided in your request. Studies on its molecular interactions, mechanistic properties, and effects on cellular processes have not been published in the accessible scientific domain.

Therefore, it is not possible to generate an article with scientifically accurate and verifiable information for the following sections and subsections as they pertain solely to "this compound":

Investigational Studies on Cellular Processes (In Vitro)

Induction of Apoptosis and Cell Cycle Modulation in Cell Culture Models

While research exists for structurally related compounds containing morpholine, phenyl, and pyridine-carboxamide moieties, the strict requirement to focus exclusively on "this compound" prevents the inclusion of data from these analogous compounds. Fulfilling the request would necessitate speculating or misattributing findings from other molecules, which would be scientifically inaccurate.

Should research on "this compound" become publicly available, this article can be generated.

In Vitro Effects of this compound on Cellular Migration and Invasion Remain Uncharacterized in Publicly Available Literature

Despite the growing interest in the therapeutic potential of novel chemical entities, comprehensive in vitro studies detailing the specific effects of this compound on cancer cell migration and invasion are not available in the current body of scientific literature.

Cellular migration and invasion are fundamental processes in cancer metastasis, the primary cause of cancer-related mortality. Consequently, the identification of compounds that can inhibit these processes is a significant focus of oncological research. In vitro assays, such as wound healing and Transwell invasion assays, are crucial primary screens to determine the anti-metastatic potential of new molecules.

A thorough search of existing research databases and scientific publications did not yield any specific data, such as quantitative measurements from migration or invasion assays, for the compound . Therefore, no data tables or detailed research findings on the effects of this compound on cellular migration and invasion can be provided at this time. The exploration of this compound's potential to modulate cancer cell motility represents a gap in the current scientific knowledge, indicating a need for future investigation in this area.

Computational Chemistry and Molecular Modeling of 2 Morpholin 4 Yl N Phenylpyridine 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on 2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide have been identified in the current body of scientific literature. Such studies would typically provide insights into the molecule's optimized geometry, electronic properties (such as dipole moment and polarizability), and spectroscopic characteristics.

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity and kinetic stability of a molecule, has not been reported for this compound. This analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict its behavior in chemical reactions.

Molecular Docking and Scoring for Ligand-Target Recognition

There are no published studies detailing the use of ligand-protein docking protocols to predict the binding mode of this compound with any specific biological target. Such investigations are fundamental in drug discovery for predicting the binding affinity and orientation of a ligand within a protein's active site.

Methodologies for virtual screening to identify this compound as a potential "hit" compound against any therapeutic target have not been described in the available literature. Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are employed to analyze the conformational changes of a molecule over time and to study the dynamics of its interaction with a biological target, providing a more detailed understanding of the binding process.

Conformational Sampling and Structural Stability

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of this compound involves exploring the potential energy surface to identify low-energy, stable conformations. This is typically achieved through a combination of molecular mechanics and quantum mechanics calculations nih.gov.

The central pyridine-3-carboxamide (B1143946) core introduces a degree of rigidity, but several rotatable bonds allow for conformational flexibility. Key torsions include the bonds connecting the morpholine (B109124) ring to the pyridine (B92270), the phenyl ring to the carboxamide nitrogen, and the orientation of the carboxamide group itself.

Key Torsional Angles for Conformational Analysis:

| Torsion Angle | Description | Expected Barrier to Rotation |

| τ1 (Pyridine-C2-Morpholine-N4) | Defines the orientation of the morpholine ring relative to the pyridine core. | Low to moderate |

| τ2 (C3-C(O)-N-Phenyl) | Describes the planarity of the amide bond. | High, typically prefers a trans conformation. |

| τ3 (C(O)-N-Phenyl-C1') | Determines the orientation of the phenyl ring relative to the amide plane. | Moderate, influenced by steric hindrance. |

Molecular dynamics (MD) simulations can be employed to sample a wide range of conformations over time, providing a dynamic picture of the molecule's structural stability in different environments (e.g., in vacuum or in a solvent) mdpi.com. These simulations can reveal the most populated conformational states and the transitions between them, offering a deeper understanding of the molecule's dynamic behavior.

Analysis of Solvent and Water Molecule Dynamics in Binding Sites

Water molecules can play a crucial role in mediating ligand-protein interactions. Molecular dynamics simulations are particularly powerful for studying the dynamics of water molecules within a binding site and their impact on the binding of a ligand like this compound mdpi.com.

In a hypothetical binding scenario, the morpholine and carboxamide moieties are potential hydrogen bond acceptors and donors, respectively. Water molecules in the binding site can form bridging interactions between the ligand and the protein, or they can be displaced upon ligand binding, which has significant energetic consequences. Computational methods can be used to calculate the stability of these water molecules and predict whether they are likely to be conserved or displaced.

Hypothetical Role of Water Molecules in Binding:

| Feature of this compound | Potential Interaction with Water | Implication for Binding |

| Morpholine oxygen | Hydrogen bond acceptor | Can form a bridge to a donor residue on the protein or be displaced. |

| Carboxamide oxygen | Hydrogen bond acceptor | Can interact with water or directly with the protein. |

| Carboxamide N-H | Hydrogen bond donor | Can interact with water or directly with the protein. |

| Pyridine nitrogen | Hydrogen bond acceptor | May interact with water in the binding pocket. |

Free Energy Perturbation and End-point Free Energy Calculations

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Free energy calculations provide a way to estimate the binding free energy (ΔG_bind).

Free Energy Perturbation (FEP) is a rigorous method that calculates the relative binding free energy between two similar ligands by simulating a non-physical, or "alchemical," transformation of one molecule into the other in both the bound and unbound states. nih.gov This method is computationally intensive but can yield highly accurate predictions, making it valuable for lead optimization.

End-point free energy methods , such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches, offer a less computationally demanding alternative. frontiersin.orgfrontiersin.org These methods calculate the binding free energy by combining the molecular mechanics energies of the ligand, protein, and complex with a continuum solvation model. While generally less accurate than FEP, they are useful for ranking compounds and identifying key energetic contributions to binding. frontiersin.org

Comparison of Free Energy Calculation Methods:

| Method | Computational Cost | Accuracy | Typical Application |

| FEP | High | High | Lead optimization, predicting effects of small chemical modifications. nih.gov |

| MM/PBSA | Moderate | Moderate | Ranking of compounds, identifying key binding determinants. frontiersin.org |

| MM/GBSA | Moderate | Moderate | Similar to MM/PBSA, often used for rescoring docking poses. frontiersin.org |

Pharmacophore Modeling and Ligand-Based Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based methods can be used to infer the properties required for biological activity.

Derivation of Ligand-Based Pharmacophore Models

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. For a molecule like this compound, a hypothetical pharmacophore model can be derived based on its structural features. dovepress.comdergipark.org.tr

Potential Pharmacophoric Features of this compound:

| Feature Type | Corresponding Moiety |

| Hydrogen Bond Acceptor | Morpholine oxygen, Carboxamide oxygen, Pyridine nitrogen |

| Hydrogen Bond Donor | Carboxamide N-H |

| Aromatic Ring | Phenyl ring, Pyridine ring |

| Hydrophobic Group | Morpholine ring (aliphatic portion) |

By aligning a set of known active molecules with similar scaffolds, a common feature pharmacophore can be generated. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore more likely to be active. dergipark.org.tr

Scaffold Hopping and Lead Optimization through Ligand-Based Design

Scaffold hopping is a strategy used to identify new molecular cores that can serve as a basis for novel drug candidates, while retaining the essential pharmacophoric features of a known active compound. nih.govsemanticscholar.org Starting with this compound, one could explore alternative scaffolds that maintain a similar spatial arrangement of the key functional groups.

For example, the pyridine ring could be replaced with other five- or six-membered heterocyclic rings. The morpholine group could be substituted with other cyclic amines to explore different steric and electronic properties. The N-phenylcarboxamide portion could also be replaced with bioisosteric groups that maintain the hydrogen bonding and aromatic features. A similar strategy has been employed in the development of novel antimycobacterial agents by replacing an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system. nih.gov

Potential Scaffold Hopping Strategies:

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| Pyridine | Pyrimidine, Pyrazine, Thiophene, Furan | To explore different aromatic and electronic properties while maintaining a core heterocyclic structure. |

| Morpholine | Piperidine, Piperazine, Thiomorpholine | To modulate basicity, lipophilicity, and hydrogen bonding capacity. |

| N-phenylcarboxamide | Reverse amide, Urea, Sulfonamide, Acylguanidine | To explore different linker geometries and hydrogen bonding patterns. |

Through iterative cycles of design, synthesis, and testing, guided by these ligand-based computational approaches, novel and improved analogs of this compound can be developed.

Advanced Analytical Techniques in the Research of 2 Morpholin 4 Yl N Phenylpyridine 3 Carboxamide

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the analysis of 2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide, offering deep insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons of the morpholine (B109124) ring would likely exhibit characteristic chemical shifts. The protons on the carbons adjacent to the oxygen atom are expected to appear at a different frequency compared to those adjacent to the nitrogen atom due to the differing electronic environments. The protons on the pyridine (B92270) and phenyl rings will resonate in the aromatic region of the spectrum, with their specific shifts and coupling patterns providing information about their relative positions. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |

| Phenyl Ring Protons | 7.0 - 7.8 | 120 - 140 |

| Morpholine Protons (O-CH₂) | ~3.7 | ~67 |

| Morpholine Protons (N-CH₂) | ~3.3 | ~53 |

| Carboxamide N-H | 8.0 - 9.5 | - |

| Carbonyl Carbon | - | 165 - 175 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. Fragmentation of the molecular ion can occur at various points in the structure, providing valuable structural clues. Common fragmentation pathways might include the cleavage of the amide bond, the loss of the morpholine ring, or fragmentation of the pyridine and phenyl rings. mdpi.comwvu.edu

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion |

| [M - morpholine]⁺ | Loss of the morpholine moiety |

| [Phenylamino]⁺ | Fragment corresponding to the phenylamine group |

| [Pyridinecarboxamide]⁺ | Fragment corresponding to the pyridine carboxamide core |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. The C-N stretching of the morpholine and amide groups, as well as the C-O-C stretching of the morpholine ring, would also be observable. Aromatic C-H and C=C stretching vibrations from the pyridine and phenyl rings would also be present. researchgate.netlibretexts.org

Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Amide N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 2950 | |

| Amide C=O Stretch | 1650 - 1680 | |

| Aromatic C=C Stretch | 1450 - 1600 | |

| C-N Stretch | 1200 - 1350 | |

| C-O-C Stretch | 1050 - 1150 | |

| UV-Vis | π → π* Transitions | 200 - 400 nm |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this purpose. Detection is typically carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. HPLC can also be used for the quantification of the compound by using a calibration curve prepared from standards of known concentration. epo.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be employed for the analysis of its more volatile derivatives or potential volatile impurities. Derivatization techniques, such as silylation, can be used to increase the volatility of the compound. jfda-online.comsigmaaldrich.com GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification and quantification of volatile components in a sample. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties and its structure-activity relationships.

Single-crystal X-ray diffraction is a powerful method used to determine the exact atomic and molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to ascertain bond lengths, bond angles, and torsion angles with high precision. This data would reveal the conformation of the morpholine ring, the planarity of the pyridine and phenyl rings, and their relative orientations.

Hypothetical Data Table for Single-Crystal X-ray Diffraction of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.78 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.354 |

| R-factor (%) | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystal structure for this specific compound was found.

To understand how this compound interacts with its biological targets, co-crystallization with a target protein followed by X-ray diffraction analysis would be instrumental. This technique can reveal the specific binding mode of the compound within the active site of a protein, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity. Such detailed structural information is invaluable for structure-based drug design and optimization.

Currently, there are no publicly available reports of co-crystal structures of this compound with any molecular targets.

Advanced Biophysical Methods for Ligand-Target Interactions

Beyond static structural information, understanding the thermodynamics and kinetics of a ligand-target interaction is essential. Advanced biophysical methods provide these critical insights, offering a more complete picture of a compound's binding profile.

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. Such data would be crucial in understanding the driving forces behind the interaction of this compound with its target.

Hypothetical ITC Data Table for the Interaction of this compound with a Target Protein:

| Thermodynamic Parameter | Hypothetical Value |

| KD (nM) | 150 |

| n (Stoichiometry) | 1.05 |

| ΔH (kcal/mol) | -8.5 |

| -TΔS (kcal/mol) | -1.2 |

| ΔG (kcal/mol) | -9.7 |

Note: This data is hypothetical, as no ITC studies for this specific compound have been published.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov It provides kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a target immobilized on a sensor surface. The ratio of these rates gives the equilibrium dissociation constant (KD), which is a measure of binding affinity. SPR would be a valuable tool for characterizing the binding kinetics of this compound, offering insights into how quickly it binds to and dissociates from its target.

Hypothetical SPR Data Table for the Interaction of this compound with a Target Protein:

| Kinetic Parameter | Hypothetical Value |

| kon (M⁻¹s⁻¹) | 2.5 x 10⁵ |

| koff (s⁻¹) | 3.8 x 10⁻³ |

| KD (nM) | 15.2 |

Note: This data is hypothetical, as no SPR studies for this specific compound have been published.

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. harvard.edunih.gov The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). By measuring the change in Tm (ΔTm), DSF can be used to screen for and confirm ligand binding. This technique would provide a straightforward method to verify the interaction of this compound with a target protein.

Hypothetical DSF Data Table for the Interaction of this compound with a Target Protein:

| Condition | Tm (°C) | ΔTm (°C) |

| Protein alone | 52.3 | - |

| Protein + Compound | 56.8 | +4.5 |

Note: This data is hypothetical, as no DSF studies for this specific compound have been published.

Future Research Directions and Unexplored Avenues for 2 Morpholin 4 Yl N Phenylpyridine 3 Carboxamide Research

Exploration of Novel Synthetic Pathways and Analogues with Enhanced Properties

Future research should prioritize the development of more efficient and versatile synthetic routes to 2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide and its analogues. While classical methods for amide bond formation are reliable, exploring novel catalytic systems could improve yields, reduce reaction times, and allow for a broader range of functional group tolerance.

Furthermore, a systematic structure-activity relationship (SAR) study is warranted to design and synthesize analogues with enhanced biological activity, selectivity, and pharmacokinetic profiles. Key modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the N-phenyl ring could modulate the compound's electronic properties and binding interactions with biological targets.

Modification of the morpholine (B109124) ring: Replacing the morpholine moiety with other heterocyclic systems could influence solubility, metabolic stability, and target engagement.

Alterations to the pyridine (B92270) core: Modifications to the pyridine ring itself, such as the introduction of substituents or its replacement with other heteroaromatic systems, could lead to novel scaffolds with distinct biological activities.

| Analogue | Modification | Potential Enhancement |

| 2-(morpholin-4-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide | Addition of a fluorine atom to the phenyl ring | Improved metabolic stability and binding affinity |

| 2-(thiomorpholin-4-yl)-N-phenylpyridine-3-carboxamide | Replacement of the morpholine oxygen with sulfur | Altered polarity and potential for new interactions |

| 2-(morpholin-4-yl)-N-phenyl-5-chloropyridine-3-carboxamide | Addition of a chlorine atom to the pyridine ring | Enhanced potency and selectivity |

Advanced Mechanistic Investigations at the Atomic and Sub-cellular Level

A deeper understanding of the mechanism of action of this compound is crucial for its rational optimization. Advanced techniques can provide unprecedented insights into its molecular interactions.

High-resolution structural biology: Co-crystallization of the compound with its biological target(s) would provide a detailed atomic-level picture of the binding mode, guiding the design of more potent and selective inhibitors.

Computational modeling and simulation: Molecular dynamics simulations can be employed to study the dynamic behavior of the compound within the binding pocket of its target, revealing key interactions and potential resistance mechanisms.

Cellular imaging techniques: The use of fluorescently-labeled derivatives of the compound would enable the visualization of its subcellular localization and trafficking, providing valuable information about its cellular uptake and distribution.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive modeling: AI algorithms can be trained on existing SAR data to build predictive models for the biological activity, toxicity, and pharmacokinetic properties of new virtual compounds. acm.orgnih.gov This allows for the rapid in silico screening of large chemical libraries, prioritizing the synthesis of the most promising candidates. osti.gov

De novo design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govspringernature.com By providing the model with a set of objectives, such as high potency and low toxicity, it can generate novel chemical structures that are likely to be active.

Synthesis planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for novel compounds, saving time and resources. springernature.com

| AI/ML Application | Objective | Expected Outcome |

| QSAR Modeling | Predict the biological activity of virtual analogues | Prioritization of synthetic targets |

| Generative Adversarial Networks (GANs) | Design novel compounds with improved properties | Identification of novel chemical scaffolds |

| Retrosynthesis Prediction | Propose efficient synthetic routes | Acceleration of the synthesis of new analogues |

Development of Advanced Molecular Probes for Biological Systems (In Vitro)

To further elucidate the biological function of its targets, this compound can be used as a scaffold for the development of advanced molecular probes. nih.gov These chemical tools are invaluable for studying complex biological processes in vitro.

Fluorescent probes: Attaching a fluorescent dye to the compound would allow for the visualization of its target protein within cells and tissues, providing insights into its localization and expression levels. nih.gov

Biotinylated probes: The incorporation of a biotin (B1667282) tag would enable the affinity-based purification of the target protein from cell lysates, facilitating its identification and characterization.

Photoaffinity probes: Introducing a photoreactive group would allow for the covalent labeling of the target protein upon UV irradiation, providing a powerful tool for target validation and mapping of the binding site.

Uncovering Novel Biological Targets and Pathways through Unbiased Screening (In Vitro)

While this compound may have a known primary target, it is possible that it interacts with other proteins and pathways within the cell. Unbiased screening approaches can help to identify these off-target effects and uncover novel therapeutic opportunities.

Phenotypic screening: Testing the compound in a variety of cell-based assays that measure different cellular phenotypes can reveal unexpected biological activities.

Chemical proteomics: Using the compound as a "bait" in affinity-based proteomics experiments can identify all the proteins that it binds to within a cell, providing a comprehensive view of its target profile.

Gene expression profiling: Analyzing the changes in gene expression that occur in cells upon treatment with the compound can provide clues about the biological pathways that it modulates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(morpholin-4-yl)-N-phenylpyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Step 1 : Condensation of morpholine with a pyridine precursor (e.g., 3-cyanopyridine derivatives) under reflux in aprotic solvents like DMF or toluene.

- Step 2 : Amidation of the intermediate with aniline derivatives using coupling agents (e.g., EDCI/HOBt) in dichloromethane.

- Step 3 : Purification via column chromatography and recrystallization for >95% purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize catalyst selection (e.g., Pd/C for hydrogenation steps) to minimize byproducts .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 to confirm regiochemistry and substitution patterns.

- LCMS : High-resolution LCMS (e.g., m/z 771 [M+H]+) to verify molecular weight and detect impurities .

- HPLC : Retention time analysis (e.g., 1.43 minutes under SMD-TFA05 conditions) to assess purity .

- X-ray Crystallography : Single-crystal analysis using SHELXL for structural validation (e.g., bond angles, torsion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Replicate Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC50 vs. EC50).

- Purity Verification : Re-analyze compound batches using LCMS to rule out degradation products (e.g., morpholine ring hydrolysis) .

- Structural Confirmation : Re-examine crystallographic data (e.g., via ORTEP-3) to confirm stereochemistry, as minor conformational changes can alter activity .

Q. What crystallographic software and parameters are critical for refining the compound’s structure?

- Methodological Answer :

- Software : SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). Use SHELXS/SHELXD for phase determination in twinned crystals .

- Parameters :

- Resolution : Aim for <1.0 Å data for high-precision refinement.

- R-factors : Target R1 < 5% and wR2 < 12% for robust validation .

- Validation Tools : Employ PLATON to check for missed symmetry or solvent-accessible voids .

Q. How can reaction conditions be optimized to achieve >90% yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings to reduce side reactions .

- Solvent Optimization : Use mixed solvents (e.g., THF/H2O) to improve solubility of intermediates.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction completion .

- Scale-up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., nitration) to enhance safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.